![molecular formula C17H12O6 B15129799 5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B15129799.png)
5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scillascillin is a type of homoisoflavonoid, specifically classified as a scillascillin-type homoisoflavonoid. It is characterized by a spiro[bicyclo[4.2.0]octane-7,3′-chromane]-1(6),2,4-trien-4′-one structure. This compound is part of a broader group of spiro-flavonoids, which are known for their unique structural properties and significant biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of scillascillin-type homoisoflavonoids involves several key reactions. One notable method is the asymmetric synthesis, which includes catalytic reduction desymmetrization of malonate esters and intramolecular C-H activation of methyl groups . This method ensures high optical purity and efficient production of the target molecule.
Industrial Production Methods
While specific industrial production methods for scillascillin are not extensively documented, the principles of asymmetric synthesis and catalytic reduction can be scaled up for industrial applications. The use of advanced catalytic systems and optimized reaction conditions can facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Scillascillin undergoes various chemical reactions, including:
Oxidation: Scillascillin can be oxidized under specific conditions to form different derivatives.
Reduction: Catalytic reduction is a key step in its synthesis.
Substitution: Scillascillin can participate in substitution reactions, particularly involving its aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of scillascillin, each with unique biological activities.
Aplicaciones Científicas De Investigación
Scillascillin has been extensively studied for its biological activities. Some key applications include:
Chemistry: Used as a model compound for studying spiro-flavonoid synthesis and reactivity.
Biology: Exhibits significant anti-inflammatory and anticancer activities.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new pharmaceuticals and as a chemical intermediate in various synthetic processes.
Mecanismo De Acción
The mechanism of action of scillascillin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and cancer cell proliferation . The exact molecular targets are still under investigation, but its activity is linked to its unique spiro structure, which allows for specific interactions with biological molecules.
Comparación Con Compuestos Similares
Scillascillin is part of a broader group of spiro-flavonoids, which include:
- Spiro-biflavonoids
- Spiro-triflavonoids
- Spiro-tetraflavonoids
- Spiro-flavostilbenoids
Compared to these compounds, scillascillin-type homoisoflavonoids are unique due to their specific spiro[bicyclo[4.2.0]octane-7,3′-chromane]-1(6),2,4-trien-4′-one structure . This structure imparts distinct biological activities and synthetic challenges, making scillascillin a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H12O6 |
|---|---|
Peso molecular |
312.27 g/mol |
Nombre IUPAC |
5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one |
InChI |
InChI=1S/C17H12O6/c18-9-2-11(19)15-14(3-9)21-6-17(16(15)20)5-8-1-12-13(4-10(8)17)23-7-22-12/h1-4,18-19H,5-7H2 |
Clave InChI |
SAXOGBBWXWKZKR-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC3=C(C=C2C14COC5=CC(=CC(=C5C4=O)O)O)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B15129724.png)
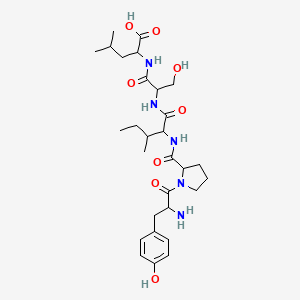
![2-Amino-3-sulfanylpropanoic acid;5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B15129742.png)
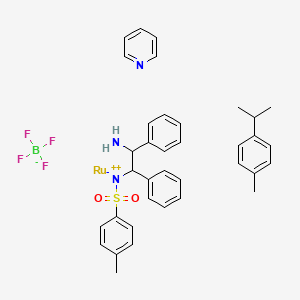

![Tert-butyl 6-(6-aminohexanoylamino)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B15129754.png)
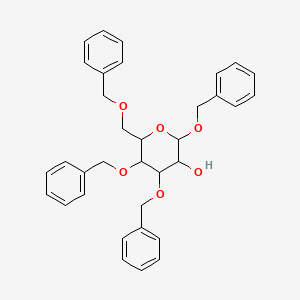
![Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl](/img/structure/B15129767.png)
![Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]-](/img/structure/B15129778.png)
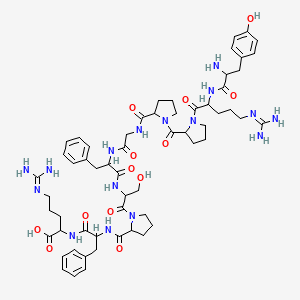
![[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15129786.png)

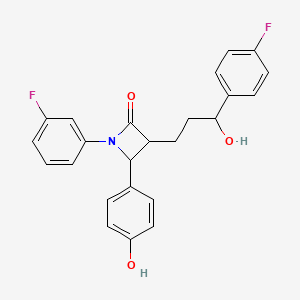
![Benzyl N-[3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B15129820.png)
